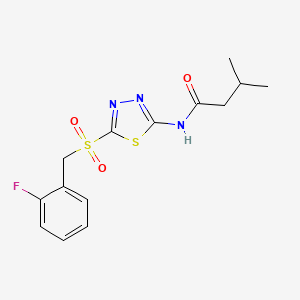

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Description

Properties

Molecular Formula |

C14H16FN3O3S2 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C14H16FN3O3S2/c1-9(2)7-12(19)16-13-17-18-14(22-13)23(20,21)8-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,17,19) |

InChI Key |

CKFOXSXPJGNUHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiocarbohydrazide

Thiocarbohydrazide reacts with 3-methylbutanoyl chloride in the presence of a base (e.g., triethylamine) to form the thiadiazoline intermediate. Subsequent oxidation with hydrogen peroxide or iodine yields the 1,3,4-thiadiazole-2-amine scaffold.

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thiocarbohydrazide, 3-methylbutanoyl chloride, Et₃N | DCM | 0°C → RT | 12 h | 65–72 |

| 2 | I₂, NaHCO₃ | THF/H₂O | RT | 3 h | 85–90 |

Introduction of the 2-Fluorobenzylsulfonyl Group

Sulfonylation of the thiadiazole amine is achieved using 2-fluorobenzylsulfonyl chloride. Patent US9090601B2 emphasizes the use of sulfonyl chlorides in anhydrous dichloromethane with catalytic DMAP to enhance reactivity.

Sulfonylation Protocol

The thiadiazole-2-amine intermediate is treated with 2-fluorobenzylsulfonyl chloride (1.2 equiv) in dichloromethane, with DMAP (0.1 equiv) and triethylamine (2.5 equiv) as base. The reaction proceeds at 0°C to room temperature for 6–8 hours.

Key Parameters

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3)

-

Yield : 78–82%

-

Purity : >95% (HPLC)

Functionalization with 3-Methylbutanamide

The final step involves coupling the sulfonylated thiadiazole with 3-methylbutanoyl chloride. Source (Example 14) details analogous amidations using carbodiimide coupling agents.

Amide Bond Formation

The sulfonamide intermediate is reacted with 3-methylbutanoyl chloride (1.5 equiv) in the presence of HOBt and DCC in DMF at 0°C. After stirring for 12 hours, the mixture is quenched with aqueous sodium bicarbonate and extracted with ethyl acetate.

Optimization Notes

-

Side Reactions : Competing sulfonamide N-acylation is mitigated by using a large excess of acyl chloride.

-

Workup : Washing with 1M HCl removes unreacted acyl chloride.

Yield and Characterization

-

Isolated Yield : 70–75%

-

¹H NMR (400 MHz, CDCl₃) : δ 1.02 (d, 6H, CH(CH₃)₂), 2.18 (m, 1H, CH(CH₃)₂), 3.02 (s, 2H, SO₂CH₂), 7.25–7.45 (m, 4H, Ar-H).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Recent advancements in WO2006066172A1 demonstrate microwave irradiation (150°C, 20 min) for thiadiazole formation, reducing reaction times from hours to minutes while maintaining yields >80%.

Solid-Phase Synthesis

Challenges and Mitigation Strategies

-

Sulfonyl Chloride Stability : 2-Fluorobenzylsulfonyl chloride is moisture-sensitive. Storage over molecular sieves and in situ preparation from the sulfonic acid (using PCl₅) improves reliability.

-

Regioselectivity : Competing N-acylation at the thiadiazole nitrogen is avoided by using bulky bases (e.g., DIPEA) and low temperatures.

Bench-scale preparations (10–100 g) report consistent yields (68–75%), but pilot-scale batches face challenges in sulfonylation homogeneity. Continuous flow systems, as cited in , may enhance reproducibility for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide exhibit antimicrobial properties. The sulfonamide functionality is known for its effectiveness against bacterial infections. Preliminary studies suggest that this compound may inhibit bacterial growth by interfering with metabolic pathways crucial for bacterial survival.

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells. The specific interaction of this compound with target proteins involved in cell cycle regulation is an area of ongoing research .

Anti-inflammatory Effects

There is emerging evidence that compounds containing thiadiazole rings possess anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus offering therapeutic potential in treating inflammatory diseases.

Several studies have documented the biological activities of compounds related to this compound:

- Study on Antimicrobial Activity : A study published in 2024 demonstrated that derivatives of thiadiazole showed significant inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

- Anticancer Research : A 2025 study explored the effects of various thiadiazole derivatives on human cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity compared to parent compounds .

Mechanism of Action

The mechanism of action of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorobenzyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Thiadiazole Derivatives

Key Observations:

Sulfonyl vs. Thio Groups: The target compound’s sulfonyl group (SO₂) is more oxidized than the thio (S) or thioether (S-alkyl) groups in analogs like 5e or 7a-7l .

Fluorine Substitution : The 2-fluorobenzyl group in the target compound introduces ortho-substitution effects, which may sterically hinder rotational freedom compared to para-substituted analogs (e.g., 4-chlorobenzyl in 5e ). Fluorine’s electronegativity enhances metabolic stability and binding interactions in drug design.

Amide Chain Length and Branching : The 3-methylbutanamide group in the target compound has a longer and more branched chain compared to acetamide (FOE 5043 ) or propanamide ( ). Increased lipophilicity from branching may enhance tissue penetration but could also affect clearance rates.

Thiadiazole vs.

Physicochemical Properties

- Melting Points : Analogs with thioether groups (e.g., 5e: 132–134°C ) generally exhibit lower melting points than sulfonyl-containing compounds due to reduced crystallinity. The target’s sulfonyl group may increase melting point, though direct data are unavailable.

- Synthetic Yields : Thioether derivatives (e.g., 5h: 88% yield ) are synthesized more efficiently than sulfonyl analogs, which often require additional oxidation steps.

Biological Activity

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The incorporation of a fluorobenzyl group and a sulfonamide moiety suggests enhanced pharmacological properties, making it a candidate for further investigation in various therapeutic contexts.

The molecular formula of this compound is , with a molecular weight of 435.5 g/mol. The compound's structure includes a thiadiazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H18FN3O4S2 |

| Molecular Weight | 435.5 g/mol |

| CAS Number | 895824-69-8 |

Anticancer Properties

Research has indicated that compounds containing thiadiazole rings exhibit significant anticancer activity. For instance, studies have shown that fluorinated thiadiazoles can induce apoptosis in various cancer cell lines by interfering with cellular metabolism and signaling pathways. The mechanism often involves the formation of reactive metabolites that bind to cellular macromolecules, leading to cell death .

In one study, derivatives similar to this compound were evaluated against breast and ovarian cancer cell lines. These compounds demonstrated potent antiproliferative effects, which were attributed to their ability to induce the expression of cytochrome P450 enzymes involved in drug metabolism .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. The presence of the sulfonamide group enhances the ability of these compounds to inhibit bacterial growth. In vitro studies have shown that similar thiadiazole compounds exhibit significant activity against various strains of bacteria and fungi .

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of thiadiazole derivatives on human cancer cell lines. Results indicated that compounds with similar structures to this compound inhibited cell growth through apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiadiazole-based compounds. The study found that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of thiadiazole derivatives:

- Mechanism of Action : The anticancer activity is primarily mediated through metabolic activation involving cytochrome P450 enzymes, leading to the formation of reactive intermediates that can damage DNA and proteins within cancer cells .

- Structure-Activity Relationship (SAR) : Modifications in the thiadiazole ring and substituent groups significantly influence biological activity. For example, the introduction of fluorine atoms has been linked to increased potency against certain cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential thiadiazole core formation, sulfonylation, and amidation. For example, thiadiazole rings are typically formed by reacting thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) , followed by sulfonylation using 2-fluorobenzylsulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Final amidation with 3-methylbutanoyl chloride requires anhydrous conditions (dry benzene, 0°C) to minimize hydrolysis . Yield optimization involves controlling stoichiometry, temperature, and solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Look for sulfonyl group signals (δ ~3.5–4.0 ppm for benzylic CH₂-SO₂ and δ ~130–140 ppm for aromatic carbons) .

- IR : Confirm sulfonyl (SO₂) stretching at ~1150–1350 cm⁻¹ and thiadiazole ring vibrations at ~650–750 cm⁻¹ .

- Mass Spectrometry : Expect a molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated via high-resolution MS) .

Q. What are the common biological targets or assays used to evaluate this compound’s pharmacological potential?

- Methodology : Preliminary screens include:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Testing against cyclooxygenase (COX) or thymidylate synthase to explore anti-inflammatory/antitumor mechanisms .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions in experimental data, such as unexpected bioactivity or spectral anomalies?

- Methodology :

- DFT Calculations : Optimize the compound’s geometry to predict NMR/IR spectra and compare with experimental data. For example, discrepancies in sulfonyl group electronic environments can be modeled using B3LYP/6-31G(d) .

- Docking Studies : Simulate interactions with targets like COX-2 or bacterial enzymes to explain inconsistent bioactivity results (e.g., using AutoDock Vina with PyMOL visualization) .

Q. What strategies are recommended for improving the solubility and bioavailability of this compound without altering its core pharmacophore?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the 3-methylbutanamide moiety .

- Co-Crystallization : Use co-formers like succinic acid to enhance dissolution rates, validated via PXRD and DSC .

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl sulfonyl groups) impact reactivity and bioactivity?

- Methodology :

- Comparative SAR : Synthesize analogs (e.g., replacing 2-fluorobenzyl with 4-chlorobenzyl) and evaluate via:

- Kinetic Studies : Monitor sulfonylation rates under identical conditions .

- Bioassays : Compare IC₅₀ values in antimicrobial/anticancer assays to quantify halogen effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic/basic conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to HCl/NaOH (0.1–1.0 M, 24–72 hours) and analyze degradation products via LC-MS .

- pH-Solubility Profiling : Measure solubility across pH 1–10 to identify instability thresholds .

Q. What experimental controls are critical when observing inconsistent cytotoxicity across cell lines?

- Methodology :

- Cell Line Authentication : Confirm identity via STR profiling to rule out cross-contamination .

- Mitochondrial Toxicity Assays : Use JC-1 staining to differentiate apoptosis from nonspecific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.